molecular formula C22H24BrN3O4S2 B2514207 N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide CAS No. 864975-93-9

N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide

Cat. No.: B2514207
CAS No.: 864975-93-9
M. Wt: 538.48
InChI Key: SVAKLOBKBAFSQQ-GYHWCHFESA-N
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Description

N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide is a complex organic compound that features a benzothiazole core, a bromine atom, and a piperidine sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Attachment of the Methoxyethyl Group: The methoxyethyl group can be introduced via a nucleophilic substitution reaction using a suitable alkylating agent.

    Formation of the Piperidine Sulfonyl Group: The piperidine sulfonyl group can be attached through a sulfonylation reaction using piperidine and a sulfonyl chloride derivative.

    Final Coupling: The final coupling step involves the reaction of the intermediate with 4-aminobenzamide under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the bromine atom or the sulfonyl group, potentially leading to debromination or desulfonylation.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Debrominated or desulfonylated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features, which may interact with specific biological targets.

    Material Science: Its structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biological pathways and mechanisms.

    Industrial Applications: It may be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets. The benzothiazole core can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The piperidine sulfonyl group may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[(2Z)-6-chloro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide: Similar structure but with a chlorine atom instead of bromine.

    N-[(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide: Similar structure but with an ethoxyethyl group instead of methoxyethyl.

    N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(morpholine-1-sulfonyl)benzamide: Similar structure but with a morpholine sulfonyl group instead of piperidine.

Uniqueness

The uniqueness of N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrN3O4S2/c1-30-14-13-26-19-10-7-17(23)15-20(19)31-22(26)24-21(27)16-5-8-18(9-6-16)32(28,29)25-11-3-2-4-12-25/h5-10,15H,2-4,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVAKLOBKBAFSQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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